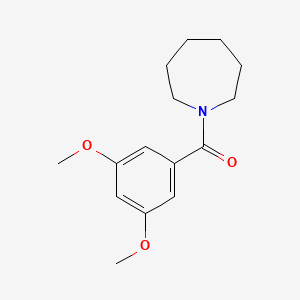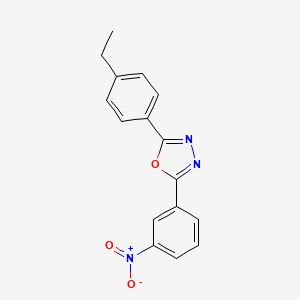![molecular formula C14H14N2O2S2 B5802209 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as HDAC inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a wide range of biochemical and physiological effects that make it a valuable tool for investigating various biological processes.
Mécanisme D'action
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor works by inhibiting the activity of histone deacetylases (N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides), which are enzymes that remove acetyl groups from histones. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has also been shown to inhibit the activity of other non-histone proteins, such as transcription factors and chaperone proteins, which further contributes to its wide range of effects.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been shown to have a wide range of biochemical and physiological effects. These effects include inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, enhancing memory and learning, and regulating gene expression. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides, making it a valuable tool for investigating the role of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamides in various biological processes. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor also has some limitations. It can be toxic to cells at high concentrations, making it necessary to optimize the concentration used in experiments. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor can also have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor. One direction is to investigate the potential use of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor in combination with other therapies for cancer treatment. Another direction is to investigate the use of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor in the treatment of neurodegenerative diseases. Additionally, there is a need to further investigate the mechanism of action of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor and to identify potential biomarkers for its use in personalized medicine. Finally, there is a need to develop more selective N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitors that can target specific N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide isoforms, which may lead to fewer off-target effects.
Conclusion:
In conclusion, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor is a valuable tool for investigating various biological processes. Its wide range of biochemical and physiological effects make it a potential candidate for the treatment of various diseases. While N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has some limitations, its advantages make it a valuable tool for scientific research. There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor, which may lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis method of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor involves the reaction of 2-hydroxy-4,5-dimethylbenzenediazonium chloride with thiophene-2-carbonyl chloride in the presence of sodium carbonate. The resulting product is then treated with carbon disulfide and ammonia to yield the final product, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor.
Applications De Recherche Scientifique
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields, including cancer research, neurobiology, and epigenetics. N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been shown to induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, making it a potential candidate for cancer therapy. In neurobiology, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been shown to enhance memory and learning, making it a potential candidate for the treatment of neurodegenerative diseases. In epigenetics, N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide inhibitor has been shown to regulate gene expression, making it a valuable tool for investigating various biological processes.
Propriétés
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-8-6-10(11(17)7-9(8)2)15-14(19)16-13(18)12-4-3-5-20-12/h3-7,17H,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUVLSMTRPMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![N'-{[1-(3-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5802132.png)

![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)


![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)